1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (DFP) is an important organic compound that is used in a variety of laboratory experiments and scientific research applications. DFP is a fluorinated derivative of pyrrolidine-3-carboxylic acid and has a variety of interesting biochemical and physiological effects.
Scientific Research Applications
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies on the effects of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid on cell proliferation and apoptosis, as well as studies on the effects of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid on gene expression. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been used in structural biology studies to identify and characterize novel protein-protein interactions.
Mechanism Of Action
The exact mechanism of action of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is not yet fully understood. However, it is believed that 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cell proliferation and apoptosis. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid may act as an agonist of certain transcription factors, which may be involved in the regulation of gene expression.
Biochemical And Physiological Effects
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to inhibit the proliferation of certain cancer cell lines, as well as induce apoptosis in certain cell lines. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has been shown to modulate the expression of certain genes, including genes involved in cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
The use of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments has a number of advantages. 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain compounds on cell proliferation and gene expression. However, there are some limitations to the use of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in laboratory experiments. 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has a relatively short half-life in the body, making it difficult to study its effects over long periods of time. Additionally, 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid has not been extensively studied in vivo, making it difficult to assess its safety and efficacy in humans.
Future Directions
There are a number of potential future directions for the use of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in scientific research. First, further studies should be conducted to better understand the mechanism of action of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. Additionally, further studies should be conducted to assess the safety and efficacy of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid in vivo. Additionally, further studies should be conducted to assess the potential therapeutic applications of 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, such as its use as an anti-cancer drug or as an immunomodulatory agent. Finally, further studies should be conducted to identify novel protein-protein interactions regulated by 1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid.
properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3/c13-9-1-7(2-10(14)4-9)5-15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCRGUHSRBSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166996 | |
Record name | 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
1098340-14-7 | |
Record name | 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,5-Difluorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.